![molecular formula C19H29BN2O3 B1526679 1-Ethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine CAS No. 1036990-36-9](/img/structure/B1526679.png)
1-Ethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine
Overview
Description
1-Ethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine (1-E-4-TMBP) is an organic compound that has been studied extensively for its potential scientific and medical applications. 1-E-4-TMBP is a heterocyclic aromatic compound, meaning that it contains a ring structure with both carbon and nitrogen atoms. This compound has been used in a variety of research studies due to its unique properties, including its ability to act as a pro-drug, its low toxicity, and its ability to form stable complexes with other molecules.
Scientific Research Applications
Hypotensive Activities
Research indicates the potential of certain piperazine derivatives in exhibiting hypotensive activities. For instance, studies on 1-[1-(3,4-dimethoxy-1H-2-benzopyran-1-yl)alkyl]-4-arylpiperazines have demonstrated their ability to reduce blood pressure in conscious rats. These compounds are noted for their alpha-adrenergic antagonist properties, blocking pressor effects of norepinephrine and phenylephrine, and having a central component to their mechanism of action (J. Mccall et al., 1982). Additionally, a novel series of 1-(alkylamino)-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins exhibiting hypotensive activity has been investigated, revealing the role of piperazine derivatives in peripheral and central activities related to blood pressure regulation (R. Tenbrink et al., 1981).
Antimicrobial and Antifungal Activities
Piperazine derivatives have been studied for their antimicrobial and antifungal properties. For example, compounds like 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid have shown significant antibacterial and weak antifungal activities. These compounds have been effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus (Natesh Rameshkumar et al., 2003). Another study highlighted the fungicidal activity of 3-Piperazine-bis(benzoxaborole), which demonstrated higher inhibitory activity against filamentous fungi strains than standard antibiotics (D. Wieczorek et al., 2014).
Crystal Structure and Chemical Properties
The study of the crystal structure of piperazine derivatives is crucial for understanding their chemical properties and potential applications. For instance, the crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid was analyzed, revealing the chair conformation of the piperazine ring and the dihedral angles formed with the benzene ring. This structural information is essential for the rational design of piperazine-based compounds in medicinal chemistry (Md. Serajul Haque Faizi et al., 2016).
Anti-Acetylcholinesterase Activity
Piperazine derivatives have been explored for their anti-acetylcholinesterase activity, which is relevant in the context of neurological disorders. A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed that substituting the benzamide with bulky moieties significantly increases their activity. These findings are significant for the development of therapeutic agents in neurology and psychiatry (H. Sugimoto et al., 1990).
properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-6-21-10-12-22(13-11-21)17(23)15-8-7-9-16(14-15)20-24-18(2,3)19(4,5)25-20/h7-9,14H,6,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFDGLGYGBPOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCN(CC3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



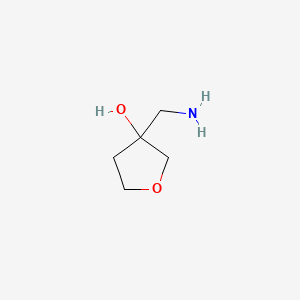
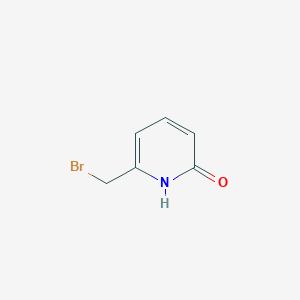
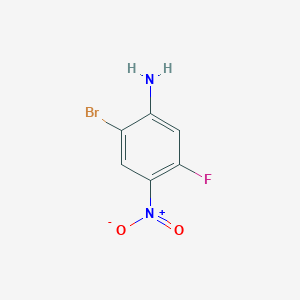
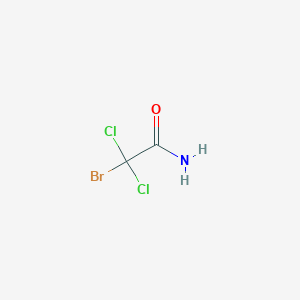
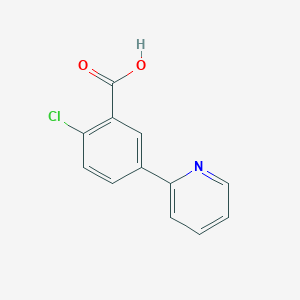
![2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1526603.png)
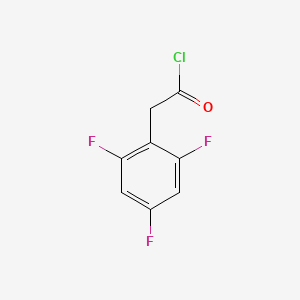
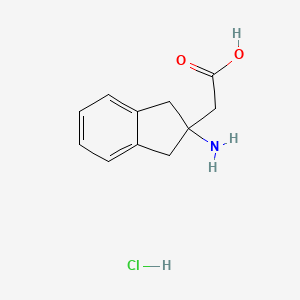
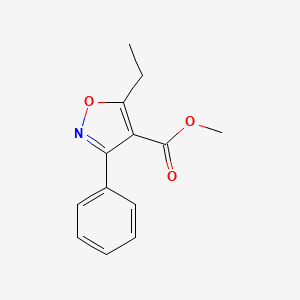
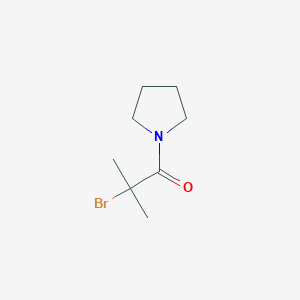
![6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1526613.png)
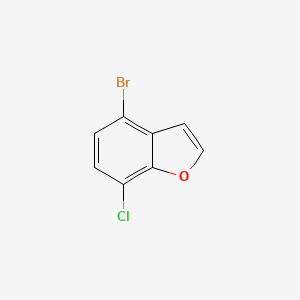
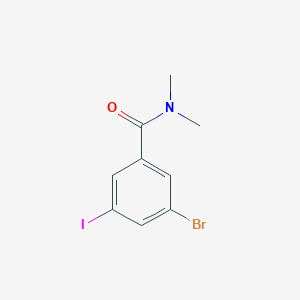
![6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B1526617.png)